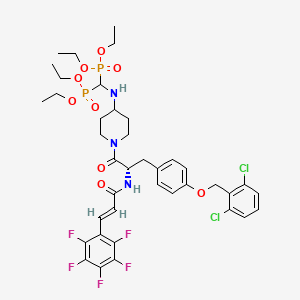

BKM1740

描述

属性

CAS 编号 |

1070966-97-0 |

|---|---|

分子式 |

C39H46Cl2F5N3O9P2 |

分子量 |

928.6 g/mol |

IUPAC 名称 |

(E)-N-[(2S)-1-[4-[bis(diethoxyphosphoryl)methylamino]piperidin-1-yl]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-1-oxopropan-2-yl]-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enamide |

InChI |

InChI=1S/C39H46Cl2F5N3O9P2/c1-5-55-59(52,56-6-2)39(60(53,57-7-3)58-8-4)47-25-18-20-49(21-19-25)38(51)31(48-32(50)17-16-27-33(42)35(44)37(46)36(45)34(27)43)22-24-12-14-26(15-13-24)54-23-28-29(40)10-9-11-30(28)41/h9-17,25,31,39,47H,5-8,18-23H2,1-4H3,(H,48,50)/b17-16+/t31-/m0/s1 |

InChI 键 |

NAHKVDWLVOYPDU-XCXBIEIDSA-N |

手性 SMILES |

CCOP(=O)(C(NC1CCN(CC1)C(=O)[C@H](CC2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)Cl)NC(=O)/C=C/C4=C(C(=C(C(=C4F)F)F)F)F)P(=O)(OCC)OCC)OCC |

规范 SMILES |

CCOP(=O)(C(NC1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)Cl)NC(=O)C=CC4=C(C(=C(C(=C4F)F)F)F)F)P(=O)(OCC)OCC)OCC |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

1-((N-(2,3,4,5,6-pentafluorocinnamoyl)-O-(2,6-dichlorobenzyl))tyrosyl)-4-(bis(diethoxyphosphono))methylaminiopiperidine BKM 1740 BKM-1740 BKM1740 |

产品来源 |

United States |

Foundational & Exploratory

Buparlisib: A Technical Guide to PI3K/AKT/mTOR Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of buparlisib (B177719) (BKM120), a potent and orally bioavailable pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor. Buparlisib targets all four class I PI3K isoforms, playing a critical role in the inhibition of the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in human cancers. This document details the mechanism of action, quantitative inhibitory data, and key experimental protocols for the evaluation of buparlisib.

Core Mechanism of Action

Buparlisib functions as an ATP-competitive inhibitor of class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).[1][2] By binding to the lipid kinase domain of PI3K, buparlisib prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[3] This inhibition of PIP3 production blocks the activation of downstream signaling proteins, most notably AKT and the mammalian target of rapamycin (B549165) (mTOR).[1][2] The ultimate effect is the suppression of tumor cell growth, proliferation, and survival.[1][2]

Quantitative Inhibition Data

The inhibitory activity of buparlisib has been characterized in various preclinical and clinical studies. The following tables summarize key quantitative data.

| Parameter | Value | Assay Type | Reference |

| IC50 (p110α) | 52 nM | Cell-free | [3][4] |

| IC50 (p110β) | 166 nM | Cell-free | [3][4] |

| IC50 (p110δ) | 116 nM | Cell-free | [3][4] |

| IC50 (p110γ) | 262 nM | Cell-free | [3][4] |

| Caption: In vitro inhibitory concentrations of buparlisib against class I PI3K isoforms. |

| Cell Line/Model | GI50/IC50 | In Vivo Dose | Reference |

| A2780, U87MG, MCF7, DU145 | 0.1-0.7 µM (GI50) | 30, 60, or 100 mg/kg (oral, daily) in A2780 xenografts | [4] |

| Pediatric Sarcoma Cell Lines | 560 nM - 1.9 µM (IC50) | Not Applicable | [5][6] |

| Pancreatic Ductal Adenocarcinoma Cell Lines | 0.47-2.47 µM (IC50, proliferation) | Not Applicable | [7] |

| Caption: In vitro and in vivo efficacy of buparlisib in various cancer models. |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and evaluation of buparlisib, the following diagrams are provided.

Caption: Buparlisib's inhibition of the PI3K/AKT/mTOR signaling pathway.

Caption: A typical experimental workflow for evaluating buparlisib.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for assessing the effect of buparlisib on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

Buparlisib (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

-

Solubilization solution (e.g., 15% SDS in 15 mM HCl or DMSO)[5][8]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[3] Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5][8]

-

Drug Treatment: Prepare serial dilutions of buparlisib in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions.[3] Include wells with vehicle (e.g., 0.1% DMSO) as a control.[6]

-

Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[5][6]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[5][8] Incubate overnight at room temperature in the dark.[5]

-

Absorbance Measurement: Read the absorbance at 570 nm or 595 nm using a microplate reader.[3][5] A reference wavelength of 630 nm can be used to reduce background.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine IC50 values using non-linear regression analysis of the dose-response curve.[3][6]

Western Blot Analysis for PI3K Pathway Inhibition

This protocol is for assessing the phosphorylation status of key proteins in the PI3K/AKT pathway following treatment with buparlisib.

Materials:

-

Cancer cell lines

-

6-well plates

-

Buparlisib

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors[3]

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6K, anti-total S6K, anti-p-FOXO3, anti-total FOXO3)[9]

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., chemiluminescence imager or X-ray film)

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.[3] Treat with desired concentrations of buparlisib for the specified time (e.g., 1-24 hours).[3]

-

Cell Lysis: Wash cells twice with ice-cold PBS.[3] Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.[3] Scrape the cells and transfer the lysate to a microcentrifuge tube.[3]

-

Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[3] Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[3]

-

Sample Preparation and SDS-PAGE: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.[10] Boil the samples at 95-100°C for 5 minutes.[10] Load the samples onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Wash the membrane with TBST. Apply ECL substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the relative changes in protein phosphorylation.[5] A decrease in the ratio of phosphorylated protein to total protein indicates inhibition of the pathway.[9]

References

- 1. Profile of buparlisib and its potential in the treatment of breast cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. benchchem.com [benchchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Buparlisib, a PI3K inhibitor, demonstrates acceptable tolerability and preliminary activity in a phase I trial of patients with advanced leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

BKM120 (Buparlisib): A Technical Guide to PI3K Target Validation in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the preclinical and clinical validation of BKM120 (buparlisib), a potent pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor. It is designed to serve as a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of the core biological and experimental processes.

Introduction: The PI3K Pathway in Oncology

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling cascade that governs fundamental cellular processes, including proliferation, growth, survival, and metabolism.[1][2] Aberrant activation of this pathway is one of the most common molecular alterations in human cancers, frequently driven by mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K), loss or mutation of the tumor suppressor PTEN, or activation of upstream receptor tyrosine kinases (RTKs).[3][4] This oncogenic dependence makes the PI3K pathway a compelling target for cancer therapy.

BKM120 (buparlisib) is an orally bioavailable small molecule that competitively binds to the ATP-binding domain of all four class I PI3K isoforms (p110α, β, γ, and δ), thereby inhibiting their kinase activity.[5][6] Its development and validation as an anti-cancer agent have provided crucial insights into the therapeutic potential and challenges of targeting this central signaling node.

Mechanism of Action and Target Engagement

BKM120 exerts its anti-tumor effects by blocking the PI3K-mediated conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The resulting decrease in cellular PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. Inhibition of AKT phosphorylation (p-Akt) is a primary pharmacodynamic biomarker used to confirm target engagement of BKM120 both in vitro and in vivo.[7][8]

Quantitative Data Summary

The validation of BKM120 relies on quantitative measures of its potency, selectivity, and efficacy across preclinical models and clinical trials.

Table 1: BKM120 In Vitro Kinase Inhibitory Activity

| Target Isoform | IC50 (nM) |

|---|---|

| PI3Kα (p110α) | 52 |

| PI3Kβ (p110β) | 166 |

| PI3Kδ (p110δ) | 116 |

| PI3Kγ (p110γ) | 262 |

| Vps34 | 2400 |

| mTOR | >5000 |

| DNA-PK | >5000 |

(Data sourced from cell-free biochemical assays.[1][8][9])

Table 2: Preclinical Antiproliferative Activity of BKM120 in Solid Tumor Cell Lines

| Cell Line | Cancer Type | PI3K Pathway Status | GI50 / IC50 (µM) |

|---|---|---|---|

| U87MG | Glioblastoma | PTEN null | ~0.5 - 0.7 |

| A2780 | Ovarian | PTEN deletion | ~0.1 - 0.7 |

| MCF7 | Breast | PIK3CA mutant | ~0.3 - 0.7 |

| DU145 | Prostate | PTEN mutant | 0.435 |

| HCT-116 | Colorectal | PIK3CA mutant | 0.48 |

| DAOY | Medulloblastoma | Not specified | 0.279 |

| A204 | Rhabdomyosarcoma | Not specified | ~0.56 |

(Data represents the concentration for 50% growth inhibition (GI50) or 50% inhibitory concentration (IC50) from various studies.[1][9][10][11])

Table 3: BKM120 In Vivo Efficacy in Subcutaneous Xenograft Models

| Model (Cell Line) | Cancer Type | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (TGI) |

|---|---|---|---|

| U87MG | Glioblastoma | 30 and 60 | Significant antitumor activity |

| A2780 | Ovarian | 30, 60, 100 | Dose-dependent inhibition of p-Akt |

| DAOY | Medulloblastoma | 30 and 60 | Significant tumor growth suppression |

(Efficacy assessed by tumor volume reduction compared to vehicle control.[1][8][12][13])

Table 4: Summary of Phase I Clinical Trial of Single-Agent BKM120 in Advanced Solid Tumors

| Parameter | Finding |

|---|---|

| Patient Population | Advanced solid tumors, including colorectal and breast cancer[14] |

| Maximum Tolerated Dose (MTD) | 100 mg/day (continuous daily dosing)[14][15] |

| Dose-Limiting Toxicities (DLTs) | Hyperglycemia, rash, mood alteration, epigastralgia[14] |

| Common Grade 3/4 Adverse Events | Asthenia (12.0%), performance status decrease (9.6%)[14] |

| Common Treatment-Related AEs (All Grades) | Decreased appetite, diarrhea, nausea, hyperglycemia, rash[14] |

| Preliminary Efficacy | 1 confirmed Partial Response (Triple-Negative Breast Cancer); 3 unconfirmed PRs[14] |

(Data from first-in-human dose-escalation and expansion studies.[14][15])

Key Experimental Protocols

The following protocols represent standard methodologies for the preclinical validation of PI3K inhibitors like BKM120.

-

Objective: To determine the concentration of BKM120 that inhibits cell metabolic activity by 50% (IC50), as a measure of cell viability.

-

Materials:

-

96-well flat-bottom tissue culture plates.

-

Cancer cell lines of interest.

-

Complete culture medium.

-

BKM120 stock solution (e.g., 10 mM in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl with SDS).[16]

-

Multi-well spectrophotometer (plate reader).

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[16]

-

Drug Treatment: Prepare serial dilutions of BKM120 in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only (DMSO) controls.

-

Incubation: Incubate the plate for 72 hours (or other desired time point) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[3][17]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting or shaking.[17]

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of ~630 nm can be used to subtract background.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the BKM120 concentration and use non-linear regression to determine the IC50 value.

-

Objective: To measure the levels of phosphorylated AKT at Serine 473 as a direct biomarker of PI3K pathway inhibition by BKM120.

-

Materials:

-

Cultured cells treated with BKM120.

-

Ice-cold PBS.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[2][4]

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST).[18]

-

Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt.

-

HRP-conjugated anti-rabbit secondary antibody.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

-

-

Procedure:

-

Cell Lysis: Treat cells with desired concentrations of BKM120 for a specified time (e.g., 2 hours). Wash cells with ice-cold PBS and add ice-cold lysis buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[4]

-

Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.[4]

-

SDS-PAGE: Denature 20-50 µg of protein from each sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.[18]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking and Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-p-Akt antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[2][18]

-

Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[18]

-

Detection: Wash the membrane again, apply ECL substrate, and capture the signal using an imager.

-

Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total Akt.

-

-

Objective: To evaluate the anti-tumor activity of BKM120 in an in vivo solid tumor model.

-

Materials:

-

Immunodeficient mice (e.g., athymic nude or SCID mice).[6]

-

Human cancer cells (e.g., U87MG, DAOY).

-

Matrigel (optional).

-

BKM120 formulation for oral gavage.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of 5-10 million cancer cells (often mixed with Matrigel) into the flank of each mouse.[12]

-

Tumor Growth and Randomization: Monitor mice regularly until tumors reach a palpable, measurable volume (e.g., 100-200 mm³). Randomize mice into treatment and control (vehicle) groups.

-

Drug Administration: Administer BKM120 (e.g., 30-60 mg/kg) or vehicle daily via oral gavage. Monitor animal weight and general health throughout the study as indicators of toxicity.[12]

-

Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² × Length) / 2.

-

Endpoint: Continue treatment for a defined period (e.g., 21-60 days) or until tumors in the control group reach a predetermined maximum size.[12] At the study's end, euthanize the mice and excise the tumors for weighing and further analysis (e.g., IHC).

-

-

Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study to quantify efficacy.

Resistance Mechanisms

Despite promising preclinical activity, the clinical efficacy of single-agent BKM120 has been modest, often limited by intrinsic and acquired resistance. A key mechanism is the relief of negative feedback loops. Inhibition of the PI3K/mTOR pathway can lead to the activation of FOXO transcription factors, which in turn upregulate the expression of several receptor tyrosine kinases (RTKs) like HER3. This upregulation can reactivate the PI3K pathway and/or activate parallel pathways like MAPK, thereby circumventing the drug-induced block.[10]

Conclusion

BKM120 has been extensively validated as a potent and selective pan-class I PI3K inhibitor. Preclinical data robustly demonstrate its ability to engage its target, inhibit downstream signaling, and suppress tumor growth in models with a dysregulated PI3K pathway. However, clinical validation has revealed challenges, including a narrow therapeutic window due to on-target toxicities (e.g., hyperglycemia) and the rapid emergence of resistance. This body of work underscores the validity of PI3K as a therapeutic target in solid tumors but also highlights the necessity for developing more specific isoform-selective inhibitors and rational combination strategies to overcome adaptive resistance and improve clinical outcomes.

References

- 1. selleckchem.com [selleckchem.com]

- 2. benchchem.com [benchchem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. BKM120 induces apoptosis and inhibits tumor growth in medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. BKM120 induces apoptosis and inhibits tumor growth in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Treatment with the PI3K inhibitor buparlisib (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phase I dose-escalation and -expansion study of buparlisib (BKM120), an oral pan-Class I PI3K inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

BKM120: A Pan-Class I PI3K Inhibitor for Cancer Therapy - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buparlisib (B177719) (BKM120) is a potent, orally bioavailable small molecule that functions as a pan-inhibitor of class I phosphoinositide 3-kinases (PI3Ks). By targeting all four class I isoforms (p110α, p110β, p110δ, and p110γ), BKM120 effectively blocks the PI3K/AKT/mTOR signaling pathway, a critical cascade frequently dysregulated in human cancers. This technical guide provides an in-depth overview of BKM120, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental methodologies. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams to offer a comprehensive resource for researchers and drug development professionals.

Introduction

The phosphoinositide 3-kinase (PI3K) signaling pathway plays a central role in regulating cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation, often driven by mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is a hallmark of many cancers.[1] BKM120 (Buparlisib) was developed as a pan-class I PI3K inhibitor to therapeutically target this pathway.[3] It competitively binds to the ATP-binding pocket of the p110 catalytic subunit of class I PI3Ks, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) and subsequently inhibiting downstream signaling.[3]

Chemical and Physical Properties

BKM120 is an aminopyridine derivative with the chemical formula C18H21F3N6O2 and a molecular weight of 410.39 g/mol .[3]

Table 1: Chemical Properties of BKM120

| Property | Value | Reference |

| IUPAC Name | 5-(2,6-dimorpholin-4-ylpyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine | [4] |

| Synonyms | Buparlisib, NVP-BKM120 | [3] |

| CAS Number | 944396-07-0 | [3] |

| Molecular Formula | C18H21F3N6O2 | [3] |

| Molecular Weight | 410.39 g/mol | [3] |

| Appearance | White solid powder | [3] |

Mechanism of Action and Signaling Pathway

BKM120 exerts its anti-cancer effects by inhibiting all four isoforms of class I PI3K. This leads to a reduction in the levels of phosphorylated AKT (p-Akt), a key downstream effector, and subsequently modulates the activity of other proteins in the PI3K/AKT/mTOR pathway.[1][2]

Preclinical Data

In Vitro Kinase Inhibitory Activity

BKM120 demonstrates potent inhibitory activity against all class I PI3K isoforms in cell-free assays.

Table 2: BKM120 IC50 Values against Class I PI3K Isoforms

| PI3K Isoform | IC50 (nM) | Reference |

| p110α | 52 | [5] |

| p110β | 166 | [5] |

| p110δ | 116 | [5] |

| p110γ | 262 | [5] |

BKM120 shows significantly less potency against other related kinases, such as VPS34, mTOR, and DNA-PK, highlighting its selectivity for class I PI3Ks.[1][5]

In Vitro Anti-proliferative Activity

BKM120 has demonstrated anti-proliferative effects across a wide range of cancer cell lines, particularly those with a deregulated PI3K pathway.

Table 3: BKM120 GI50 Values in Selected Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (nM) | Reference |

| A2780 | Ovarian | ~100 | [5] |

| U87MG | Glioblastoma | ~700 | [5] |

| MCF7 | Breast | ~200 | [5] |

| DU145 | Prostate | ~500 | [5] |

In Vivo Efficacy

In vivo studies using xenograft models have shown that oral administration of BKM120 leads to significant tumor growth inhibition.[5] For instance, in an A2780 ovarian cancer xenograft model, daily oral doses of 30, 60, or 100 mg/kg resulted in complete inhibition of Akt phosphorylation.[5] In a U87MG glioma model, doses of 30 and 60 mg/kg demonstrated antitumor activity.[5]

Clinical Data

BKM120 has been evaluated in numerous clinical trials for a variety of solid tumors and hematological malignancies, both as a single agent and in combination with other therapies.[6][7][8]

Phase I Studies

A phase I dose-escalation study in patients with advanced solid tumors established a maximum tolerated dose (MTD) of 100 mg/day.[9] Common dose-limiting toxicities included mood alteration, rash, and hyperglycemia.[9] The study also demonstrated a favorable pharmacokinetic profile with rapid absorption and a half-life of approximately 40 hours.[9]

Phase II Studies

Phase II trials have explored the efficacy of BKM120 in various cancers. In a study of patients with metastatic triple-negative breast cancer, buparlisib showed a clinical benefit rate of 12%, with all responders achieving stable disease for at least 4 months.[7] Another phase II study in men with metastatic castration-resistant prostate cancer did not demonstrate significant activity, suggesting that PI3K inhibition alone may not be sufficient in this setting.[8]

Combination Therapies

BKM120 has been investigated in combination with various other anti-cancer agents to enhance efficacy and overcome resistance.[10][11][12] For example, it has been studied in combination with MEK inhibitors, HER2 inhibitors, and cytotoxic agents like docetaxel (B913) and temozolomide.[1][11] A phase I trial combining BKM120 with the PARP inhibitor olaparib (B1684210) showed promising responses in patients with high-grade serous ovarian cancer and triple-negative breast cancer.[12]

Table 4: Summary of Selected BKM120 Clinical Trials

| Phase | Cancer Type | Combination Agent(s) | Key Findings | Reference |

| Phase I | Advanced Solid Tumors | Monotherapy | MTD of 100 mg/day; common AEs include rash, hyperglycemia, mood alteration. | [9] |

| Phase II | Metastatic Triple-Negative Breast Cancer | Monotherapy | Clinical benefit rate of 12% (stable disease). | [7] |

| Phase II | Metastatic Castration-Resistant Prostate Cancer | +/- Enzalutamide | Limited activity observed. | [8] |

| Phase I | High-Grade Serous Ovarian & Triple-Negative Breast Cancer | Olaparib | Combination was feasible and showed responses in both BRCA-mutant and wild-type cancers. | [12] |

| Phase Ib | Advanced Solid Tumors | Trametinib (B1684009) (MEK inhibitor) | Promising antitumor activity in KRAS-mutant ovarian cancer, but with challenging long-term tolerability. | [13] |

Experimental Protocols

PI3K Biochemical Assay (ATP Depletion Assay)

This assay measures the ability of BKM120 to inhibit the kinase activity of PI3K isoforms.

-

Dissolve BKM120 in DMSO.

-

Add 1.25 µL of the BKM120 solution to a 384-well plate.

-

Add 25 µL of a solution containing 10 nM of the respective PI3 kinase isoform and 5 µg/mL of 1-α-phosphatidylinositol (PI) in assay buffer (10 mM Tris pH 7.5, 5 mM MgCl₂, 20 mM NaCl, 1 mM DTT, and 0.05% CHAPS).

-

Initiate the reaction by adding 25 µL of 2 µM ATP in assay buffer.

-

Incubate until approximately 50% of the ATP is consumed.

-

Stop the reaction by adding 25 µL of KinaseGlo solution.

-

Incubate for 5 minutes.

-

Measure the remaining ATP levels via luminescence.[5]

Cell Viability Assay (MTT Assay)

This assay determines the effect of BKM120 on the proliferation of cancer cell lines.

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight.

-

Treat the cells with various concentrations of BKM120 for a specified period (e.g., 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C.

-

Lyse the cells and solubilize the formazan (B1609692) crystals by adding 100 µL of a solubilization solution (e.g., 15% SDS in 15 mM HCl).

-

Incubate overnight at room temperature in the dark.

-

Measure the absorbance at 570 nm using a microplate reader.[14]

Western Blot Analysis

This technique is used to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following BKM120 treatment.

-

Treat cells with BKM120 for the desired time.

-

Lyse the cells in RIPA buffer and quantify the protein concentration.

-

Separate 20-30 µg of protein per sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., AKT, S6K, 4E-BP1) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2][15]

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of BKM120 in animal models.

-

Implant human cancer cells (e.g., A2780, U87MG) subcutaneously into immunocompromised mice (e.g., nude mice).

-

Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into control and treatment groups.

-

Administer BKM120 orally at the desired doses (e.g., 30, 60, 100 mg/kg) daily.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, excise tumors for pharmacodynamic analysis (e.g., western blotting for p-Akt).[5][16]

Resistance Mechanisms

Resistance to PI3K inhibitors like BKM120 can arise through various mechanisms, including feedback activation of other signaling pathways (e.g., MAPK pathway) or mutations in downstream components of the PI3K pathway.[10] Understanding these resistance mechanisms is crucial for developing effective combination therapies.

Conclusion

BKM120 is a well-characterized pan-class I PI3K inhibitor with demonstrated preclinical and clinical activity against a range of cancers. While its single-agent efficacy can be modest in some settings, its potential in combination with other targeted therapies continues to be an active area of investigation. This technical guide provides a comprehensive resource for researchers to understand the properties of BKM120 and to design and interpret experiments aimed at further elucidating its therapeutic potential.

References

- 1. selleckchem.com [selleckchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. ascopubs.org [ascopubs.org]

- 8. Targeting Phosphatidylinositide3-Kinase/Akt pathway by BKM120 for radiosensitization in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT (Assay protocol [protocols.io]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Phase I, dose-escalation study of BKM120, an oral pan-Class I PI3K inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A phase Ib dose-escalation study of the oral pan-PI3K inhibitor buparlisib (BKM120) in combination with the oral MEK1/2 inhibitor trametinib (GSK1120212) in patients with selected advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Buparlisib, a PI3K inhibitor, demonstrates acceptable tolerability and preliminary activity in a phase I trial of patients with advanced leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

Buparlisib's Impact on Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buparlisib (B177719) (BKM120) is a potent, orally bioavailable pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor that has been extensively investigated for its anti-proliferative effects in a multitude of cancer types. By targeting all four class I PI3K isoforms (α, β, γ, and δ), buparlisib effectively disrupts the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, survival, and metabolism that is frequently dysregulated in cancer.[1][2] This technical guide provides an in-depth overview of buparlisib's mechanism of action on cell proliferation, supported by quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the signaling pathways and experimental workflows.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs a wide array of cellular functions, including proliferation, survival, and metabolism.[3] In many cancers, this pathway is constitutively activated due to mutations in key components like PIK3CA (encoding the p110α subunit of PI3K) or loss of the tumor suppressor PTEN.[2]

Buparlisib exerts its anti-proliferative effects by competitively binding to the ATP-binding pocket of the class I PI3K isoforms, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[4] This inhibition of PIP3 production leads to reduced activation of downstream effectors, most notably the serine/threonine kinase Akt. Consequently, the phosphorylation and activation of downstream targets of Akt, including the mammalian target of rapamycin (B549165) (mTOR), are suppressed. This cascade of inhibition ultimately leads to a halt in cell cycle progression, induction of apoptosis, and a decrease in overall cell proliferation.[3]

Caption: Buparlisib's inhibition of the PI3K/Akt/mTOR signaling pathway.

Quantitative Analysis of Buparlisib's Anti-Proliferative Effects

The efficacy of buparlisib in inhibiting cell proliferation has been quantified across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of a compound.

Table 1: Buparlisib (BKM120) IC50 Values in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A2780 | Ovarian Cancer | 0.1 - 0.7 | [1] |

| U87MG | Glioblastoma | 0.1 - 0.7 | [1] |

| MCF7 | Breast Cancer | 0.1 - 0.7 | [1] |

| DU145 | Prostate Cancer | 0.1 - 0.7 | [1] |

| SNU-601 | Gastric Cancer | 0.816 ± 0.063 | [1] |

| ARP-1 | Multiple Myeloma | 1 - 10 (at 24h) | [5][6] |

| ARK | Multiple Myeloma | 1 - 10 (at 24h) | [5][6] |

| MM.1R | Multiple Myeloma | 1 - 10 (at 24h) | [5][6] |

| MM.1S | Multiple Myeloma | <1 (at 24h) | [5][6] |

| U266 | Multiple Myeloma | 10 - 100 (at 24h) | [5][6] |

| PCNSL#11 | CNS Lymphoma | <0.5 | [7] |

| DAOY | Medulloblastoma | 0.279 - 4.38 | [8] |

Impact of Buparlisib on Cell Cycle Progression

Buparlisib has been shown to induce cell cycle arrest at different phases, depending on the genetic context of the cancer cells. This arrest prevents cells from proceeding through division, thereby inhibiting proliferation.

Table 2: Effect of Buparlisib on Cell Cycle Distribution

| Cell Line | Cancer Type | Buparlisib Conc. (µM) | Incubation Time (h) | Observed Effect | Reference |

| Multiple Myeloma Cells | Multiple Myeloma | Not Specified | Not Specified | Increased G1-phase, Decreased S-phase | [1] |

| MCF-7 | Breast Cancer | Not Specified | Not Specified | G1 arrest | [9] |

| Non-Hodgkin Lymphoma Cells | Non-Hodgkin Lymphoma | 1.5 | 72 | G2/M arrest | [10] |

| Glioma Cells | Glioblastoma | Not Specified | Not Specified | G2/M arrest | [11] |

| SW480 | Colorectal Cancer | Not Specified | Not Specified | G2/M arrest | [12] |

Induction of Apoptosis by Buparlisib

In addition to cell cycle arrest, buparlisib can also induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for its anti-tumor activity.

Table 3: Quantitative Analysis of Buparlisib-Induced Apoptosis

| Cell Line | Cancer Type | Buparlisib Conc. (µM) | Incubation Time (h) | % Apoptotic Cells (Treated vs. Control) | Reference |

| NCI-H460 | Non-Small Cell Lung Cancer | Not Specified | Not Specified | 40.76 ± 1.26% vs. 26.54 ± 1.90% | [13] |

| Multiple Myeloma Cells | Multiple Myeloma | ≥10 | 24 | Significant increase vs. control | [5] |

| MCF-7 | Breast Cancer | Not Specified | Not Specified | Increased sub-G1 population | [9] |

| Colorectal Cancer Cells | Colorectal Cancer | Not Specified | 24 | Caspase 3, 8, and 9 activation | [14] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments used to assess the effect of buparlisib on cell proliferation.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Safety and Efficacy of Buparlisib (BKM120) in Patients with PI3K Pathway-Activated Non-Small Cell Lung Cancer: Results from the Phase II BASALT-1 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research update on the anticancer effects of buparlisib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BKM120 induces apoptosis and inhibits tumor growth in medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of PI3K pathway using BKM120 intensified the chemo-sensitivity of breast cancer cells to arsenic trioxide (ATO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pan-class I PI3-kinase inhibitor BKM120 induces MEK1/2-dependent mitotic catastrophe in non-Hodgkin lymphoma leading to apoptosis or polyploidy determined by Bax/Bak and p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antitumor Activity of NVP-BKM120–A Selective Pan Class I PI3 Kinase Inhibitor Showed Differential Forms of Cell Death Based on p53 Status of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of PI3K/AKT signaling using BKM120 reduced the proliferation and migration potentials of colorectal cancer cells and enhanced cisplatin-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. NVP-BKM120 inhibits colon cancer growth via FoxO3a-dependent PUMA induction - PMC [pmc.ncbi.nlm.nih.gov]

BKM120: A Pan-Class I PI3K Inhibitor Inducing Apoptosis in Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BKM120, also known as Buparlisib, is a potent and orally bioavailable pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor that has demonstrated significant anti-proliferative and pro-apoptotic activity in a wide range of cancer cell lines and preclinical tumor models.[1][2][3][4] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, survival, and metabolism, and its aberrant activation is a frequent event in human cancers, making it a key target for therapeutic intervention.[5] BKM120 inhibits all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), leading to the downstream suppression of the PI3K/AKT/mTOR pathway and culminating in the induction of apoptosis.[5] This technical guide provides a comprehensive overview of the role of BKM120 in inducing apoptosis, with a focus on its mechanism of action, experimental data, and detailed protocols for key assays.

Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway

BKM120 exerts its pro-apoptotic effects primarily through the inhibition of the PI3K/AKT/mTOR signaling cascade. By blocking the catalytic activity of PI3K, BKM120 prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This, in turn, inhibits the activation of downstream effectors, most notably the serine/threonine kinase AKT. The subsequent decrease in AKT phosphorylation leads to the modulation of numerous downstream targets that are critical for cell survival.

dot

Caption: BKM120 inhibits PI3K, leading to reduced AKT and mTORC1 activity and promoting apoptosis.

Induction of Apoptosis by BKM120

BKM120 induces apoptosis through both the intrinsic and extrinsic pathways, primarily by modulating the expression and activity of key apoptotic regulators.

Modulation of Bcl-2 Family Proteins

A critical mechanism by which BKM120 promotes apoptosis is through the regulation of the Bcl-2 family of proteins. Studies have shown that BKM120 treatment leads to the downregulation of anti-apoptotic Bcl-2 family members such as Mcl-1, Bcl-2, and Bcl-xL.[1] This disruption of the balance between pro- and anti-apoptotic proteins is a key event that triggers the mitochondrial apoptotic pathway.[1] The reduction in anti-apoptotic proteins releases the inhibition on pro-apoptotic members like Bax and Bak, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.

// Nodes BKM120 [label="BKM120", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K_AKT [label="PI3K/AKT Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2_family [label="Anti-apoptotic\nBcl-2 proteins\n(Bcl-2, Mcl-1, Bcl-xL)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Cytochrome_c [label="Cytochrome c\nrelease", fillcolor="#F1F3F4", fontcolor="#202124"]; Apaf1 [label="Apaf-1", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosome [label="Apoptosome", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase9 [label="Pro-caspase-9", fillcolor="#F1F3F4", fontcolor="#202124"]; Active_Caspase9 [label="Active Caspase-9", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase3 [label="Pro-caspase-3", fillcolor="#F1F3F4", fontcolor="#202124"]; Active_Caspase3 [label="Active Caspase-3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PARP [label="PARP", fillcolor="#F1F3F4", fontcolor="#202124"]; Cleaved_PARP [label="Cleaved PARP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase8 [label="Caspase-8", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges BKM120 -> PI3K_AKT [arrowhead=tee, label=" inhibits", fontsize=8, fontcolor="#EA4335", color="#EA4335"]; PI3K_AKT -> Bcl2_family [arrowhead=tee, label=" inhibits degradation of", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Bcl2_family -> Mitochondrion [arrowhead=tee, label=" inhibits", fontsize=8, fontcolor="#EA4335", color="#EA4335"]; Mitochondrion -> Cytochrome_c [color="#5F6368"]; Cytochrome_c -> Apaf1 [color="#5F6368"]; Apaf1 -> Apoptosome [label=" forms", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Caspase9 -> Apoptosome [style=dashed, color="#5F6368"]; Apoptosome -> Active_Caspase9 [label=" activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Active_Caspase9 -> Active_Caspase3 [label=" activates", fontsize=8, fontcolor="#EA4335", color="#EA4335"]; Caspase3 -> Active_Caspase3 [style=invis]; Active_Caspase3 -> PARP [label=" cleaves", fontsize=8, fontcolor="#EA4335", color="#EA4335"]; PARP -> Cleaved_PARP [style=invis]; Cleaved_PARP -> Apoptosis [color="#EA4335"]; Active_Caspase9 -> Caspase8 [label=" can activate", style=dashed, fontsize=8, fontcolor="#5F6368", color="#5F6368"]; }

Caption: A typical experimental workflow for assessing BKM120-induced apoptosis.

Conclusion

BKM120 is a potent inducer of apoptosis in a multitude of cancer cell types, acting through the targeted inhibition of the PI3K/AKT/mTOR signaling pathway. Its ability to downregulate anti-apoptotic Bcl-2 family proteins and activate the caspase cascade underscores its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating the pro-apoptotic effects of BKM120 and other PI3K inhibitors. Further research into combination therapies and the identification of predictive biomarkers will be crucial for the successful clinical translation of this promising anti-cancer agent.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 2. The PI3 kinase inhibitor NVP-BKM120 induces GSK3/FBXW7-dependent Mcl-1 degradation, contributing to induction of apoptosis and enhancement of TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]

Buparlisib's Impact on Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Buparlisib (B177719) (BKM120), a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor, has demonstrated significant anti-cancer activity in preclinical and clinical studies. A critical component of its mechanism of action is the inhibition of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. This technical guide provides an in-depth analysis of buparlisib's impact on angiogenesis, detailing the underlying molecular mechanisms, summarizing key quantitative data, and providing comprehensive experimental protocols.

Introduction: The Role of the PI3K/Akt/mTOR Pathway in Angiogenesis

The PI3K/Akt/mTOR signaling cascade is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] In the context of cancer, aberrant activation of this pathway is a frequent event, driving tumorigenesis and resistance to therapy.[2] A crucial function of this pathway is its role in promoting angiogenesis.[3]

Activation of the PI3K/Akt/mTOR pathway in cancer cells leads to the upregulation of key pro-angiogenic factors, most notably Hypoxia-Inducible Factor 1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).[4] HIF-1α is a master transcriptional regulator of cellular responses to hypoxia and drives the expression of a multitude of genes involved in angiogenesis, including VEGF.[4] VEGF, in turn, is a potent signaling protein that stimulates the proliferation, migration, and differentiation of endothelial cells, the building blocks of blood vessels.

Buparlisib, by inhibiting all four class I PI3K isoforms (α, β, γ, and δ), effectively antagonizes this pro-angiogenic signaling cascade.[3] This guide will explore the multifaceted effects of buparlisib on endothelial cells and the tumor microenvironment, leading to the suppression of new blood vessel formation.

Buparlisib's Mechanism of Action in Angiogenesis

Buparlisib exerts its anti-angiogenic effects through a multi-pronged approach targeting the core components of the PI3K/Akt/mTOR pathway.

-

Inhibition of PI3K: As a pan-PI3K inhibitor, buparlisib binds to the ATP-binding pocket of the p110 catalytic subunit of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[1] This blockage is the initial and critical step in halting the downstream signaling cascade.

-

Downregulation of Akt and mTOR: The reduction in PIP3 levels prevents the activation of Akt, a key downstream effector of PI3K. Consequently, the mammalian target of rapamycin (B549165) (mTOR), another crucial kinase in the pathway, is also inhibited.[3]

-

Suppression of HIF-1α and VEGF: By inhibiting the PI3K/Akt/mTOR pathway, buparlisib leads to the destabilization and reduced expression of HIF-1α. This, in turn, transcriptionally downregulates the expression and secretion of VEGF by cancer cells.[4] The diminished VEGF levels in the tumor microenvironment starve endothelial cells of a critical survival and growth signal.

The following diagram illustrates the signaling pathway through which buparlisib impacts angiogenesis:

digraph "Buparlisib_Angiogenesis_Pathway" {

graph [rankdir="TB", splines=ortho, nodesep=0.4, ranksep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];

edge [arrowhead=normal, color="#202124", penwidth=1.5];

// Nodes

RTK [label="Growth Factor\nReceptor (e.g., VEGFR)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Buparlisib [label="Buparlisib", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"];

Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"];

mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"];

HIF1a [label="HIF-1α", fillcolor="#4285F4", fontcolor="#FFFFFF"];

VEGF [label="VEGF\nSecretion", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Angiogenesis [label="Angiogenesis\n(Endothelial Cell Proliferation,\nMigration, Tube Formation)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges

RTK -> PI3K [label="Activates"];

Buparlisib -> PI3K [label="Inhibits", arrowhead=tee, color="#EA4335", penwidth=2.0];

PI3K -> Akt [label="Activates"];

Akt -> mTOR [label="Activates"];

mTOR -> HIF1a [label="Stabilizes"];

HIF1a -> VEGF [label="Increases\nTranscription"];

VEGF -> Angiogenesis [label="Promotes"];

}

Caption: General workflow for in vitro evaluation of buparlisib's anti-angiogenic effects.

4.1.1 Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Basement Membrane Matrix (e.g., Matrigel)

-

Buparlisib (dissolved in DMSO)

-

96-well plates

-

Calcein AM (for fluorescence imaging)

-

Protocol:

-

Thaw Matrigel on ice overnight.

-

Coat the wells of a 96-well plate with a thin layer of Matrigel and allow it to solidify at 37°C for 30-60 minutes.

-

Harvest HUVECs and resuspend them in endothelial cell basal medium.

-

Prepare serial dilutions of buparlisib in the basal medium.

-

Add the HUVEC suspension to the Matrigel-coated wells.

-

Immediately add the different concentrations of buparlisib to the respective wells. Include a vehicle control (DMSO).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

(Optional) For visualization, stain the cells with Calcein AM.

-

Capture images of the tube-like structures using an inverted microscope.

-

Quantification: Analyze the images to measure parameters such as total tube length, number of branch points, and number of enclosed loops.

4.1.2 Endothelial Cell Migration Assay (Transwell Assay)

This assay measures the chemotactic migration of endothelial cells.

-

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium

-

Transwell inserts (with 8 µm pore size)

-

Fibronectin

-

Buparlisib

-

Chemoattractant (e.g., VEGF)

-

Protocol:

-

Coat the underside of the Transwell insert membrane with fibronectin.

-

Seed HUVECs in the upper chamber of the Transwell insert in serum-free medium containing different concentrations of buparlisib.

-

Fill the lower chamber with medium containing a chemoattractant (e.g., VEGF).

-

Incubate for 4-6 hours at 37°C.

-

Remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several microscopic fields.

Ex Vivo Angiogenesis Assay

4.2.1 Aortic Ring Assay

This ex vivo assay provides a more complex and physiologically relevant model of angiogenesis.

-

Materials:

-

Thoracic aorta from a rat or mouse

-

Serum-free culture medium

-

Collagen gel or Matrigel

-

Buparlisib

-

48-well plates

-

Protocol:

-

Excise the thoracic aorta and clean it of periadventitial fat and connective tissue.

-

Cut the aorta into 1-2 mm thick rings.

-

Embed the aortic rings in a collagen gel or Matrigel matrix in a 48-well plate.

-

Add serum-free medium containing different concentrations of buparlisib to each well.

-

Incubate the plate at 37°C for 7-14 days, changing the medium every 2-3 days.

-

Monitor the outgrowth of microvessels from the aortic rings using a microscope.

-

Quantification: Measure the length and number of microvessel sprouts.

In Vivo Angiogenesis Assays

The following diagram illustrates a general workflow for in vivo assessment of buparlisib's anti-angiogenic potential.

```dot

digraph "In_Vivo_Workflow" {

graph [rankdir="TB", splines=ortho, nodesep=0.4, ranksep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];

edge [arrowhead=normal, color="#202124", penwidth=1.5];

// Nodes

Start [label="Start:\nChoose In Vivo Model\n(e.g., Matrigel Plug, CAM, Xenograft)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Matrigel_Plug [label="Matrigel Plug Assay", fillcolor="#FBBC05", fontcolor="#202124"];

CAM [label="Chick Chorioallantoic\nMembrane (CAM) Assay", fillcolor="#FBBC05", fontcolor="#202124"];

Xenograft [label="Tumor Xenograft Model", fillcolor="#FBBC05", fontcolor="#202124"];

Treat [label="Administer Buparlisib\n(e.g., oral gavage)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Analyze_Matrigel [label="Excise plug, measure\nhemoglobin content or\nperform IHC for CD31", fillcolor="#34A853", fontcolor="#FFFFFF"];

Analyze_CAM [label="Apply Buparlisib to CAM,\nquantify blood vessel\nbranching and density", fillcolor="#34A853", fontcolor="#FFFFFF"];

Analyze_Xenograft [label="Excise tumor, perform IHC\nfor CD31 to determine\nMicrovessel Density (MVD)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Results [label="Results:\nAssess reduction in\nangiogenesis in vivo", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges

Start -> Matrigel_Plug;

Start -> CAM;

Start -> Xenograft;

Matrigel_Plug -> Treat;

CAM -> Treat;

Xenograft -> Treat;

Treat -> Analyze_Matrigel;

Treat -> Analyze_CAM;

Treat -> Analyze_Xenograft;

Analyze_Matrigel -> Results;

Analyze_CAM -> Results;

Analyze_Xenograft -> Results;

}

References

- 1. researchgate.net [researchgate.net]

- 2. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]

Buparlisib in Breast Cancer: A Foundational Research Whitepaper

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Buparlisib (B177719) (BKM120) is an orally bioavailable, potent, pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor that has been extensively investigated for the treatment of various solid tumors, most notably breast cancer.[1][2] Alterations in the PI3K/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway are a frequent occurrence in breast cancer, contributing to tumor growth, survival, and resistance to endocrine and anti-HER2 therapies.[3][4][5] Buparlisib was developed to target this pathway, thereby potentially resensitizing tumors to other anticancer agents.[3][6] While showing activity in both preclinical and clinical settings, its development in breast cancer has been hampered by a challenging toxicity profile, which has led to the exploration of more selective PI3K inhibitors.[5][7] This document provides an in-depth technical overview of the foundational research on buparlisib in breast cancer, summarizing its mechanism of action, pharmacokinetics, preclinical data, and pivotal clinical trial outcomes.

Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

Buparlisib is a pan-class I PI3K inhibitor, targeting all four isoforms (p110α, -β, -δ, and -γ).[8][9] It functions as an ATP-competitive inhibitor, binding to the kinase domain of PI3K.[3][10] This action prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 is a critical secondary messenger that recruits and activates downstream proteins, most notably AKT.[3] By inhibiting PIP3 production, buparlisib effectively blocks the activation of the entire PI3K/AKT/mTOR cascade, a pathway crucial for regulating cell proliferation, growth, survival, and metabolism.[3][10] This inhibition ultimately leads to a downregulation of downstream effectors like p-Akt and p-S6, inducing cell cycle arrest and apoptosis in susceptible cancer cells.[2][11]

Pharmacokinetics and Metabolism

Buparlisib is administered orally and demonstrates rapid absorption, reaching peak plasma concentrations within approximately 1.5 hours.[2] It has a high bioavailability of over 90% and a half-life of around 40 hours, supporting a daily dosing schedule.[11] Preclinical and clinical studies indicate that buparlisib is primarily metabolized through oxidation by the cytochrome P450 enzyme CYP3A.[12]

| Parameter | Value | Reference |

| Administration | Oral | [1] |

| Tmax (Median) | 1.0 - 1.5 hours | [2][12] |

| Bioavailability | >90% | [11] |

| Half-life (t½) | ~40 hours | [11] |

| Metabolism | Primarily via CYP3A | [12] |

| Recommended Phase II Dose (RP2D) | 100 mg/day | [13][14] |

| (Table 1: Summary of Buparlisib Pharmacokinetic Parameters) |

Preclinical Research Synopsis

Preclinical studies provided the foundational rationale for the clinical development of buparlisib. In various breast cancer cell lines and xenograft models, buparlisib demonstrated significant anti-proliferative and pro-apoptotic activity.[2][3] This activity was observed irrespective of the PI3K pathway activation level, although tumors with PIK3CA mutations or PTEN loss were often more sensitive.[2] Notably, preclinical work showed that buparlisib could restore sensitivity to other therapies. Synergistic antitumor effects were observed when buparlisib was combined with the estrogen receptor (ER) downregulator fulvestrant (B1683766) in ER-positive breast cancer models and with paclitaxel (B517696).[3][8][9] These findings directly informed the design of subsequent combination therapy trials in the clinical setting.

Clinical Development in Breast Cancer

Buparlisib has been evaluated in numerous clinical trials, both as a single agent and in combination with other therapies. The maximum tolerated dose (MTD) was established at 100 mg daily in a first-in-human Phase I study, with dose-limiting toxicities including mood alterations, rash, and hyperglycemia.[13][15]

Pivotal Phase III Clinical Trials

Two key Phase III trials, BELLE-2 and BELLE-3, evaluated buparlisib in combination with fulvestrant for hormone receptor-positive (HR+), HER2-negative advanced breast cancer.

The BELLE-2 trial investigated the efficacy and safety of adding buparlisib to fulvestrant in postmenopausal women with HR+/HER2- advanced breast cancer who had progressed on or after aromatase inhibitor therapy.[3][16][17]

-

Experimental Protocol: BELLE-2

-

Study Design: A randomized, double-blind, placebo-controlled, multicenter, Phase III trial.[16][17]

-

Patient Population: 1,147 postmenopausal women with HR+/HER2- advanced breast cancer whose disease had progressed after treatment with an aromatase inhibitor.[17] Patients were stratified by PI3K pathway activation status (determined from tumor tissue) and the presence of visceral disease.[3][16]

-

Treatment Arms: Patients were randomized 1:1 to receive either buparlisib (100 mg/day) plus fulvestrant (500 mg intramuscularly on days 1 and 15 of cycle 1, then day 1 of subsequent 28-day cycles) or placebo plus fulvestrant.[3][16]

-

Primary Endpoint: Progression-Free Survival (PFS) as assessed by the local investigator.[16]

-

The BELLE-3 trial was designed for a heavily pre-treated population: patients with HR+/HER2- advanced breast cancer who had progressed on or after treatment with an mTOR inhibitor.[7][18]

-

Experimental Protocol: BELLE-3

-

Study Design: A randomized, double-blind, placebo-controlled, multicenter, Phase III study.[7][18]

-

Patient Population: 432 postmenopausal women with HR+/HER2- locally advanced or metastatic breast cancer who had relapsed on or after endocrine therapy and mTOR inhibitors.[7] Stratification was based on visceral disease status.[7]

-

Treatment Arms: Patients were randomized 2:1 to receive buparlisib (100 mg/day) plus fulvestrant (500 mg on the standard schedule) or placebo plus fulvestrant.[7][18]

-

Primary Endpoint: Progression-Free Survival (PFS) per local investigator assessment.[7]

-

Efficacy Outcomes

Buparlisib combination therapy demonstrated a statistically significant, albeit modest, improvement in PFS in both the BELLE-2 and BELLE-3 trials. The benefit was more pronounced in patients with tumors harboring PI3K pathway activation. However, the clinical benefit was tempered by significant toxicity.

| Trial | Patient Population | Treatment Arms | Median PFS (months) | Hazard Ratio (HR) | Reference |

| BELLE-2 | Overall | Buparlisib + Fulvestrant vs. Placebo + Fulvestrant | 6.9 vs. 5.0 | 0.78 | [3] |

| PI3K Activated | Buparlisib + Fulvestrant vs. Placebo + Fulvestrant | 6.8 vs. 4.0 | 0.76 | [3][17] | |

| BELLE-3 | Overall | Buparlisib + Fulvestrant vs. Placebo + Fulvestrant | 3.9 vs. 1.8 | 0.67 | [7] |

| Phase I (NCT01339442) | ER+ MBC (Postmenopausal) | Buparlisib + Fulvestrant | N/A (CBR: 58.6%) | N/A | [8][9] |

| Phase II (TNBC) | Metastatic TNBC | Buparlisib Monotherapy | 1.8 (CBR: 12%) | N/A | [19] |

| (Table 2: Summary of Efficacy Data from Key Buparlisib Clinical Trials in Breast Cancer. CBR = Clinical Benefit Rate; TNBC = Triple-Negative Breast Cancer) |

Other Key Trials

-

BELLE-4: A Phase II/III trial combining buparlisib with paclitaxel for HER2-negative advanced breast cancer was stopped for futility after an interim analysis showed no improvement in PFS.[3][20]

-

TNBC Cohort: A single-arm Phase II study of buparlisib monotherapy in metastatic triple-negative breast cancer showed minimal activity, with a clinical benefit rate of only 12% and no objective responses.[19][21]

Safety and Tolerability Profile

A consistent and significant toxicity profile has been a major challenge in the development of buparlisib. The most frequently reported adverse events are related to on-target effects in pathways outside of cancer cells. Neuropsychiatric events, particularly anxiety and depression, have been a notable concern.[5][22] The safety profile ultimately did not support further development in the setting of the BELLE-3 trial.[7]

| Adverse Event (Grade 3-4) | BELLE-2 (Buparlisib Arm) | BELLE-3 (Buparlisib Arm) | Phase I (Monotherapy) | Reference |

| Increased ALT | 25% | 22% | N/A | [3][7][17] |

| Increased AST | 18% | 18% | N/A | [3][7][17] |

| Hyperglycemia | 15% | 12% | N/A | [3][7][17] |

| Rash | 8% | N/A | N/A | [3][17] |

| Asthenia/Fatigue | N/A | 3% | 12% | [7][14] |

| Anxiety/Depression | Noted as a concern | Noted as a concern | N/A | [21][22] |

| (Table 3: Common Grade 3-4 Adverse Events Associated with Buparlisib Treatment) |

Conclusion and Future Directions

Foundational research established buparlisib as a potent pan-PI3K inhibitor with a clear mechanism of action and preclinical rationale for use in breast cancer. Clinical trials, particularly BELLE-2 and BELLE-3, confirmed the hypothesis that inhibiting the PI3K pathway could provide clinical benefit in endocrine-resistant, HR+/HER2- advanced breast cancer.[3][7] However, the modest efficacy gains were overshadowed by a substantial and challenging toxicity profile, including transaminitis, hyperglycemia, and neuropsychiatric events.[3][5][7]

The experience with buparlisib has been instrumental in guiding the field. It underscored the therapeutic potential of the PI3K pathway while simultaneously highlighting the need for greater selectivity to improve the therapeutic index.[5][23] This has directly led to the development and success of isoform-selective PI3K inhibitors, such as the α-selective inhibitor alpelisib, which have demonstrated a more favorable balance of efficacy and safety.[5][24] The story of buparlisib serves as a critical case study in targeted therapy development, emphasizing that pathway inhibition must be balanced with a manageable safety profile to achieve meaningful clinical translation.

References

- 1. researchgate.net [researchgate.net]

- 2. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Profile of buparlisib and its potential in the treatment of breast cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Benefits versus risk profile of buparlisib for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buparlisib , an oral pan-PI3K inhibitor for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buparlisib plus fulvestrant in postmenopausal women with hormone-receptor-positive, HER2-negative, advanced breast cancer progressing on or after mTOR inhibition (BELLE-3): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. A phase 1 trial of BKM120 (Buparlisib) in combination with fulvestrant in postmenopausal women with estrogen receptor positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is Buparlisib used for? [synapse.patsnap.com]

- 11. Buparlisib in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A phase‐1, open‐label, single‐dose study of the pharmacokinetics of buparlisib in subjects with mild to severe hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Phase I dose-escalation and -expansion study of buparlisib (BKM120), an oral pan-Class I PI3K inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phase I dose-escalation and -expansion study of buparlisib (BKM120), an oral pan-Class I PI3K inhibitor, in patients with advanced solid tumors - ProQuest [proquest.com]

- 16. researchgate.net [researchgate.net]

- 17. Buparlisib plus fulvestrant versus placebo plus fulvestrant in postmenopausal, hormone receptor-positive, HER2-negative, advanced breast cancer (BELLE-2): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ascopubs.org [ascopubs.org]

- 19. Phase 2 study of buparlisib (BKM120), a pan-class I PI3K inhibitor, in patients with metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A randomized adaptive phase II/III study of buparlisib, a pan-class I PI3K inhibitor, combined with paclitaxel for the treatment of HER2- advanced breast cancer (BELLE-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. BELLE-3: PI3K Inhibition Meets Endpoints, But With Toxicity [medscape.com]

- 23. Buparlisib plus fulvestrant versus placebo plus fulvestrant for postmenopausal, hormone receptor-positive, human epidermal growth factor receptor 2-negative, advanced breast cancer: Overall survival results from BELLE-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

Methodological & Application

BKM120 In Vitro Assay: Application Notes and Protocols for Researchers

For Immediate Release

Introduction to BKM120 (Buparlisib)

BKM120, also known as Buparlisib, is a potent and orally bioavailable pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.[1] It targets all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), which are critical components of the PI3K/AKT/mTOR signaling pathway.[2] This pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation of the PI3K/AKT/mTOR pathway is a frequent occurrence in human cancers, making it a key target for therapeutic intervention.[5][6] BKM120 competitively binds to the ATP-binding pocket of the PI3K enzyme, thereby inhibiting its kinase activity and downstream signaling.[1]

These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of BKM120, catering to researchers, scientists, and drug development professionals.

Data Presentation: BKM120 In Vitro Efficacy

The following table summarizes the in vitro inhibitory activity of BKM120 against PI3K isoforms and its growth inhibitory effects on various cancer cell lines.

| Target/Cell Line | Assay Type | IC50/GI50 (nM) | Reference |

| p110α | Cell-free kinase assay | 52 | [7] |

| p110β | Cell-free kinase assay | 166 | [7] |

| p110δ | Cell-free kinase assay | 116 | [7] |

| p110γ | Cell-free kinase assay | 262 | [7] |

| A2780 (Ovarian) | Cell Proliferation Assay | GI50: ~100-700 | [7] |

| U87MG (Glioblastoma) | Cell Proliferation Assay | GI50: ~100-700 | [7] |

| MCF7 (Breast) | Cell Proliferation Assay | GI50: ~100-700 | [7] |

| DU145 (Prostate) | Cell Proliferation Assay | GI50: ~100-700 | [7] |

Signaling Pathway

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the inhibitory action of BKM120.

Experimental Workflow

The following diagram outlines a typical experimental workflow for assessing the in vitro effects of BKM120 on cell viability.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of BKM120 on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

BKM120 (Buparlisib)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 15% SDS in 15 mM HCl or DMSO)[8]

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubation: Incubate the plates overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]

-

Drug Treatment: Prepare serial dilutions of BKM120 in culture medium. The final DMSO concentration should be kept below 0.1%. Add 100 µL of the drug dilutions to the respective wells. Include vehicle control wells (medium with DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[8]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[8]

-

Absorbance Measurement: Read the absorbance at 595 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Western Blot Analysis of PI3K/AKT/mTOR Pathway

This protocol is for assessing the effect of BKM120 on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

BKM120

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-mTOR (Ser2448), anti-total-mTOR, anti-phospho-S6 Ribosomal Protein, anti-total-S6, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of BKM120 for the desired time (e.g., 1-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an ECL detection system.

-

Analysis: Quantify the band intensities and normalize to the total protein and/or loading control to determine the change in phosphorylation.

In Vitro PI3K Kinase Assay

This protocol outlines a general procedure for an in vitro kinase assay to measure the inhibitory activity of BKM120 on PI3K isoforms. This is often performed using a luminescent ATP detection assay format.

Materials:

-